CK Outperforms Ginsenoside Rh2 in Tumor Cell Cytotoxicity by 7–12-Fold Under Serum-Free Conditions
In a direct head-to-head comparison, 20(S)-Ginsenoside C-K (IH-901) and 20(S)-ginsenoside Rh2 were tested against tumor cells under two media conditions. In serum-free medium, CK achieved 50% cytotoxic concentrations (IC50) of 0.1–0.6 μM, whereas Rh2 required 0.7–7.1 μM—representing an approximately 7–12-fold potency advantage for CK [1]. In serum-containing medium (FBS), CK IC50 values were 27.1–31.6 μM versus 37.5–>50 μM for Rh2. The overall cytotoxic potency ranking was CK > Rh2 ≫ Rg3 > Rb1/Rb2 [1]. This establishes CK as the most potent monoglycosylated PPD-type ginsenoside against tumor cells among the tested panel.
| Evidence Dimension | In vitro tumor cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | CK (IH-901) IC50: 0.1–0.6 μM (serum-free), 27.1–31.6 μM (with FBS) |
| Comparator Or Baseline | 20(S)-Ginsenoside Rh2 IC50: 0.7–7.1 μM (serum-free), 37.5–>50 μM (with FBS) |
| Quantified Difference | CK is ~7–12× more potent than Rh2 under serum-free conditions; 1.4–1.6× more potent with FBS |
| Conditions | Human tumor cell lines; MTT assay; media with and without fetal bovine serum (FBS) |
Why This Matters
For researchers procuring ginsenosides for in vitro cancer studies, CK provides substantially lower IC50 values than Rh2, enabling effective dosing at lower concentrations and reducing the risk of off-target effects associated with higher compound concentrations.
- [1] Shin JE, Park EK, Kim EJ, Hong YH, Lee KT, Kim DH. Cytotoxicity of Compound K (IH-901) and Ginsenoside Rh2, Main Biotransformants of Ginseng Saponins by Bifidobacteria, against Some Tumor Cells. Journal of Ginseng Research. 2003;27(3):129-134. View Source
